molecular formula C18H16N4O B6016884 benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone

benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone

Cat. No. B6016884
M. Wt: 304.3 g/mol
InChI Key: XMUSWTOMQQMHNO-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone, also known as BHMPH, is a hydrazone derivative that has gained significant attention in scientific research due to its potential applications in various fields. BHMPH has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

Benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone has been shown to exhibit its biological activity through various mechanisms of action. In anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels. In anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In antiviral activity, this compound has been shown to inhibit the replication of the hepatitis C virus by binding to the viral RNA.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

Benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. This compound is also readily available and relatively inexpensive. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential to form aggregates in solution.

Future Directions

There are several future directions for research on benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone. One potential direction is the development of this compound-based metal-organic frameworks for use in gas storage and separation. Another potential direction is the use of this compound as a chelating agent for the removal of heavy metals from contaminated water. Additionally, further studies are needed to explore the potential of this compound as an anticancer, anti-inflammatory, and antiviral agent.

Synthesis Methods

Benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde and 2,6-dimethyl-4-chloropyrimidine with hydrazine hydrate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. In biochemistry, this compound has been studied for its ability to bind to metal ions and act as a chelating agent. In material science, this compound has been used to synthesize metal-organic frameworks and as a building block for the synthesis of new materials.

properties

IUPAC Name

2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-11-17(22-19-12-14-7-3-2-4-8-14)21-18(20-13)15-9-5-6-10-16(15)23/h2-12,23H,1H3,(H,20,21,22)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUSWTOMQQMHNO-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.